molecular formula C9H7NO3 B1590004 5-Nitro-2,3-dihydro-1H-inden-1-one CAS No. 22246-24-8

5-Nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1590004
CAS No.: 22246-24-8
M. Wt: 177.16 g/mol
InChI Key: CEYRNHBUWNTMKJ-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7NO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 177.16 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.16 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Molecular Electronics

A study by Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in the active self-assembled monolayer of an electronic device. This setup exhibited significant negative differential resistance and a remarkable on-off peak-to-valley ratio exceeding 1000:1, showcasing its potential for molecular electronics applications (Chen, Reed, Rawlett, & Tour, 1999).

Magnetic Materials

The molecular solid-state structure of 2-(4-nitrophenyl)-4,4,5,5-tetramethy-4,5-dihydro-1H-imidazolyl-1-oxyl 3-oxide (1) reveals short-range intermolecular ferromagnetic interaction, as discussed by Allemand et al. (1991). This interaction is significant for designing new magnetic materials (Allemand, Fite, Srdanov, Keder, Wudl, & Canfield, 1991).

Photocatalysis

Le Campion, Giannotti, and Ouazzani (1999) evaluated the photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one (NTO) in an aqueous suspension of TiO2, highlighting a method for the remediation of industrial waste waters containing powerful insensitive explosives. This process involves denitrification and ring scission leading to the complete mineralization of NTO, which is crucial for environmental cleanup efforts (Le Campion, Giannotti, & Ouazzani, 1999).

Energetic Materials

Research on 5-Nitro-1,2,4-triazol-3-one, a nitro-functionalized 1,2,4-triazol-3-one (TO) derivative, by Yu-ji Liu et al. (2022) explores its application as a high-performance insensitive energetic material. The study reports a mild and efficient method for obtaining the TO skeleton, which shows promise for the synthesis of energetic compounds with high energy and low sensitivity characteristics (Yu-ji Liu, Zhiwei Zeng, Wei Huang, J. Shreeve, & Yongxing Tang, 2022).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Nitro-2,3-dihydro-1H-inden-1-one . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Properties

IUPAC Name

5-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYRNHBUWNTMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491979
Record name 5-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-24-8
Record name 5-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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